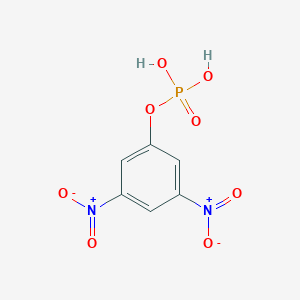
3,5-Dinitrophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrophenyl phosphate (DNP) is a chemical compound that has been widely used in scientific research as a substrate for studying enzyme activity and catalysis. It is a colorless, crystalline solid that is soluble in water and organic solvents. DNP has been extensively studied due to its ability to interact with enzymes and other biological molecules, making it a valuable tool for biochemistry research.
Mecanismo De Acción
3,5-Dinitrophenyl phosphate acts as a substrate for enzymes that catalyze the hydrolysis of phosphate esters. When 3,5-Dinitrophenyl phosphate is hydrolyzed, it releases a yellow-colored product that can be measured spectrophotometrically. The rate of hydrolysis can be used to determine the activity of the enzyme being studied.
Biochemical and Physiological Effects:
3,5-Dinitrophenyl phosphate has no known biochemical or physiological effects on humans or animals. It is not used as a drug or medication and is only used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-Dinitrophenyl phosphate in lab experiments is its high solubility in water and organic solvents, making it easy to handle and use in experiments. It is also relatively inexpensive and readily available. However, 3,5-Dinitrophenyl phosphate has some limitations, including its potential toxicity and the fact that it can only be used to study enzymes that catalyze the hydrolysis of phosphate esters.
Direcciones Futuras
There are several future directions for the use of 3,5-Dinitrophenyl phosphate in scientific research. One area of interest is the study of enzymes involved in DNA and RNA synthesis and repair. 3,5-Dinitrophenyl phosphate could be used to study the activity of these enzymes and their role in maintaining genome stability. Another area of interest is the development of new nucleotide analogs for use in cancer therapy. 3,5-Dinitrophenyl phosphate could be used in the synthesis and testing of these analogs. Additionally, 3,5-Dinitrophenyl phosphate could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Métodos De Síntesis
3,5-Dinitrophenyl phosphate can be synthesized through various methods, including the reaction of 3,5-dinitrophenol with phosphorus pentachloride, or the reaction of 3,5-dinitrophenol with phosphoric acid. The latter method is preferred due to its simplicity and efficiency. The reaction of 3,5-dinitrophenol with phosphoric acid produces 3,5-Dinitrophenyl phosphate and water as a byproduct.
Aplicaciones Científicas De Investigación
3,5-Dinitrophenyl phosphate has been used in scientific research for over a century and has proven to be a valuable tool for studying enzyme activity and catalysis. It is commonly used as a substrate for measuring the activity of enzymes such as alkaline phosphatase, acid phosphatase, and phosphodiesterase. 3,5-Dinitrophenyl phosphate is also used in the synthesis of nucleotide analogs and in the study of DNA and RNA structure and function.
Propiedades
Número CAS |
14512-84-6 |
|---|---|
Fórmula molecular |
C6H5N2O8P |
Peso molecular |
264.09 g/mol |
Nombre IUPAC |
(3,5-dinitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H5N2O8P/c9-7(10)4-1-5(8(11)12)3-6(2-4)16-17(13,14)15/h1-3H,(H2,13,14,15) |
Clave InChI |
FINQJAOKEWHFOX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OP(=O)(O)O)[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])OP(=O)(O)O)[N+](=O)[O-] |
Sinónimos |
3,5-dinitrophenyl phosphate 3,5-dinitrophenylphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



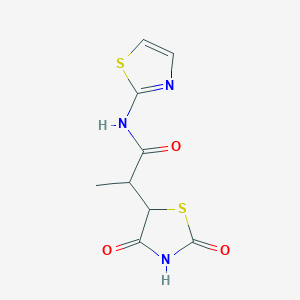
![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)

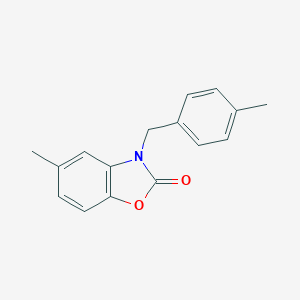
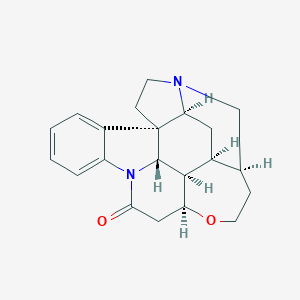
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)
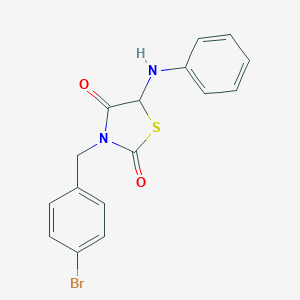
![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)